methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate
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Overview
Description
Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate is a complex organic compound that features an indole moiety, a nitro group, and a benzoate ester. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals. This compound’s unique structure makes it a subject of interest in synthetic organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate typically involves multiple stepsThe Fischer indole synthesis is often employed, where hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The nitro group is then introduced via nitration, and the esterification process follows to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: Electrophilic substitution reactions can occur at the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of carboxylic acids and amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the nitro group can undergo bioreduction to form reactive intermediates. These interactions can lead to the modulation of cellular pathways and biological activities .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1H-indol-3-ylcarbonyl)-5-nitrobenzoate
- Methyl 3-(2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ylcarbonyl)-5-nitrobenzoate
- Methyl 3-(1H-pyrrolo[2,3-b]pyridin-1-ylcarbonyl)-5-nitrobenzoate
Uniqueness
Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the indole ring and nitro group makes it particularly versatile for various applications in synthetic and medicinal chemistry .
Biological Activity
Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C17H14N2O5
- Molecular Weight: 314.30 g/mol
- CAS Number: 299949-25-0
The biological activity of this compound is primarily attributed to its structural components:
- Indole Moiety: The indole structure is known for its ability to interact with various biological receptors and enzymes, modulating their activity.
- Nitro Group: The presence of the nitro group may facilitate the formation of reactive intermediates, enhancing the compound's reactivity and biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has shown efficacy against various strains of bacteria and fungi:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.98 µg/mL |
Methicillin-resistant Staphylococcus aureus (MRSA) | <1 µg/mL |
Candida albicans | MIC = 7.80 µg/mL |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it possesses antiproliferative effects against several cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
A549 (lung cancer) | 0.93 - 2.16 |
HCT116 (colon cancer) | 0.18 - 0.93 |
These results indicate a selective toxicity towards cancer cells compared to normal cells, highlighting its potential as an anticancer agent .
Case Studies and Research Findings
- Antimicrobial Efficacy: A study published in PMC reported that this compound effectively inhibited the growth of both S. aureus and MRSA with low MIC values, suggesting high potency against these pathogens .
- Anticancer Properties: Another investigation revealed that the compound significantly suppressed the proliferation of A549 lung cancer cells and demonstrated selective activity against HCT116 colon cancer cells, indicating its potential role in cancer therapy .
- Mechanistic Insights: Molecular docking studies have suggested that the compound binds effectively to specific targets involved in bacterial resistance mechanisms and cancer cell proliferation pathways .
Properties
IUPAC Name |
methyl 3-(2,3-dihydroindole-1-carbonyl)-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-24-17(21)13-8-12(9-14(10-13)19(22)23)16(20)18-7-6-11-4-2-3-5-15(11)18/h2-5,8-10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOMMKFRRGKKRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCC3=CC=CC=C32)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.